Hexatriaconta-1,4-dien-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

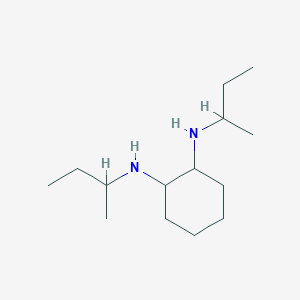

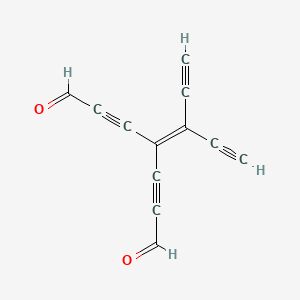

Hexatriaconta-1,4-dien-3-one is a long-chain alkenone with a molecular formula of C36H70O. This compound is characterized by the presence of two double bonds at positions 1 and 4, and a ketone group at position 3. It is a member of the alkenone family, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexatriaconta-1,4-dien-3-one can be achieved through various methods. One common approach involves the dehydrogenation of steroidal 3-ketones using benzeneseleninic anhydride generated in situ by efficient oxygen atom transfer from iodoxybenzene to catalytic amounts of diphenyl diselenide . This method is experimentally convenient and economical, allowing for high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often involves microbial biotransformation. Filamentous fungi, such as Aspergillus brasiliensis, are used to transform steroid substances through hydroxylation, oxidation, reduction, and double bond formation . This method is both economically and ecologically competitive, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Hexatriaconta-1,4-dien-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can yield reduced products with altered functional groups.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like HBr for addition reactions, and catalytic amounts of diphenyl diselenide for dehydrogenation . Reaction conditions vary depending on the desired product, with temperature and solvent choice playing crucial roles.

Major Products

Major products formed from these reactions include hydroxylated and reduced derivatives, which can have significant biological and industrial applications.

Wissenschaftliche Forschungsanwendungen

Hexatriaconta-1,4-dien-3-one has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Medicine: Derivatives of this compound have been studied for their antiproliferative effects on cancer cells.

Wirkmechanismus

The mechanism of action of hexatriaconta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial action against Xanthomonas axonopodis pv. Citri involves the disruption of bacterial cell membranes, as observed through scanning electron microscopy . Additionally, its antiproliferative effects on cancer cells are mediated through the inhibition of the HSP90 C-terminus, leading to the degradation of client proteins and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Hexatriaconta-1,4-dien-3-one can be compared with other similar compounds, such as:

Penta-1,4-dien-3-one: Known for its antiviral and antibacterial activities.

Androsta-1,4-diene-3,17-dione: Used in the production of steroid drugs and hormones.

Cholest-1,4-dien-3-one: Involved in sterol metabolism and steroid synthesis.

This compound stands out due to its long carbon chain and unique structural features, which contribute to its diverse applications and biological activities.

Eigenschaften

CAS-Nummer |

420782-16-7 |

|---|---|

Molekularformel |

C36H68O |

Molekulargewicht |

516.9 g/mol |

IUPAC-Name |

hexatriaconta-1,4-dien-3-one |

InChI |

InChI=1S/C36H68O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36(37)4-2/h4,34-35H,2-3,5-33H2,1H3 |

InChI-Schlüssel |

DEZNVYOSJPBOIF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)C=C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)

![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)

![2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-](/img/structure/B14233762.png)

![Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate](/img/structure/B14233772.png)

![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)

![N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine](/img/structure/B14233781.png)

![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)

![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)

![2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)](/img/structure/B14233794.png)